

Cross-reactivity and selectivity profile of GSK-7975A against other ion channels

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GSK-7975A

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GSK-7975A: A Comparative Guide to its Cross-Reactivity and Selectivity Profile

For researchers, scientists, and drug development professionals, understanding the precise interaction of a compound with its intended target, alongside its off-target effects, is paramount for accurate data interpretation and therapeutic development. This guide provides an in-depth, objective comparison of the cross-reactivity and selectivity profile of **GSK-7975A**, a known inhibitor of store-operated Ca^{2+} entry (SOCE), against other ion channels. The information is supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.

GSK-7975A is a potent inhibitor of Ca^{2+} release-activated Ca^{2+} (CRAC) channels, which are crucial for Ca^{2+} signaling in numerous cell types. Its primary targets are the Orai1 and Orai3 pore-forming subunits of the CRAC channel. The compound acts as an allosteric pore blocker, inhibiting ion permeation without interfering with the upstream STIM1-Orai1 interaction that activates the channel.^{[1][2]} The geometry of the Orai channel's selectivity filter has been shown to be a critical determinant of **GSK-7975A**'s inhibitory activity.^{[1][3]}

Quantitative Selectivity Profile of GSK-7975A

To assess its selectivity, **GSK-7975A** has been profiled against a panel of various ion channels. The following table summarizes its inhibitory activity (IC_{50}) against its primary targets and its cross-reactivity with other channels.

Ion Channel	Common Name/Family	IC50 (μM)	Species	Notes
Orai1	CRAC Channel	4.1[1]	Human	Primary Target
Orai3	CRAC Channel	3.8	Human	Primary Target
Endogenous CRAC	CRAC Channel	0.8	Rat	Thapsigargin-induced Ca ²⁺ entry in RBL cells
TRPV6	Transient Receptor Potential Channel	Complete inhibition at 10 μM	Rat	Potent off-target inhibition
Cav1.2	L-type Ca ²⁺ Channel	8	Not Specified	Slight inhibitory effect
Other Ion Channels*	Various	>10	Not Specified	See list below

***GSK-7975A** was profiled against sixteen other ion channels at concentrations up to 10 μM and showed little to no inhibitory or agonistic activity. This panel included several members of the TRP channel family.

Comparison with Alternative CRAC Channel Inhibitors

GSK-7975A is often compared with other well-known CRAC channel inhibitors. The following table provides a comparative overview of their reported activities on different Orai isoforms. It is important to note that a comprehensive head-to-head screening of these compounds against a broad, identical panel of off-target ion channels is not readily available in the public domain.

Compound	Orai1 Activity	Orai2 Activity	Orai3 Activity	Known Off-Target Activity
GSK-7975A	Inhibition (IC50 \approx 4.1 μ M)	Not specified	Inhibition (IC50 \approx 3.8 μ M)	TRPV6 (potent inhibition), Cav1.2 (slight inhibition)
Synta66	Inhibition (IC50 \approx 1-4 μ M)	Stimulatory at 10 μ M	Largely unaffected at 10 μ M	Potential interaction with TRPC channels (quantitative data lacking)
BTP2 (YM-58483)	Inhibition (IC50 \approx 10 nM in T-cells)	Abrogated activity	Partial inhibition	TRPC3, TRPC5 (inhibition), TRPM4 (facilitation)
Pyr6	Inhibition (IC50 \approx 0.5 μ M in RBL cells)	Not specified	Not specified	TRPC3 (inhibition, but with 37-fold lower potency than for Orai1)

Experimental Protocols

The determination of the cross-reactivity and selectivity profile of **GSK-7975A** relies on established biophysical and cell-based assays.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique directly measures the ion currents flowing through specific channels in the membrane of a single cell, providing a precise assessment of a compound's inhibitory potency.

Objective: To determine the IC50 values of **GSK-7975A** against Orai1, Orai3, and other ion channels.

Methodology:

- **Cell Preparation:** HEK293 cells are transiently or stably transfected to express the specific ion channel of interest (e.g., Orai1/STIM1, Orai3/STIM1, TRPV6).
- **Store Depletion (for CRAC channels):** Intracellular calcium stores are depleted passively by including a Ca^{2+} chelator like BAPTA in the patch pipette solution. This activates STIM1, which in turn gates the Orai channels.
- **Current Recording:** A glass micropipette forms a high-resistance seal with the cell membrane. A patch-clamp amplifier imposes a specific voltage protocol (e.g., a ramp from -100 mV to +100 mV) and records the resulting ion current.
- **Compound Application:** Once a stable baseline current is established, **GSK-7975A** is applied to the extracellular solution at various concentrations to determine the dose-dependent inhibition.
- **Data Analysis:** The recorded currents are analyzed to calculate the percentage of inhibition at each concentration, and the data are fitted to a concentration-response curve to determine the IC_{50} value.

Förster Resonance Energy Transfer (FRET) Microscopy

FRET microscopy is utilized to investigate whether a compound's mechanism of action involves the disruption of protein-protein interactions.

Objective: To determine if **GSK-7975A** affects the interaction between STIM1 and Orai1.

Methodology:

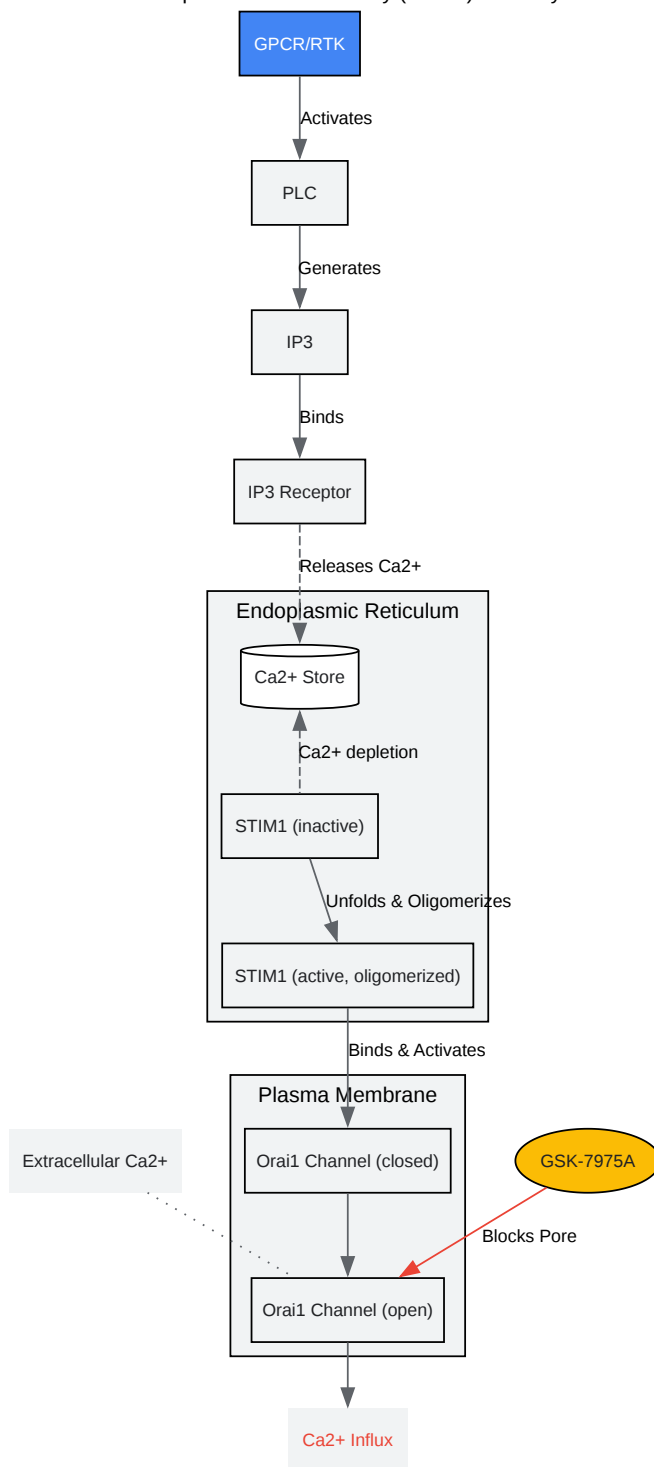
- **Cell Preparation:** Cells are co-transfected with STIM1 and Orai1 proteins tagged with spectrally distinct fluorescent proteins (e.g., CFP and YFP).
- **FRET Measurement:** Following store depletion to induce STIM1-Orai1 interaction, FRET between the fluorescently tagged proteins is measured. An increase in FRET efficiency indicates that the proteins are in close proximity.

- Compound Application: **GSK-7975A** is added to the cells, and FRET is continuously measured to assess any changes in the STIM1-Orai1 interaction. Studies have shown that **GSK-7975A** does not affect this interaction, indicating it acts directly on the Orai channel.

Visualizing Pathways and Workflows

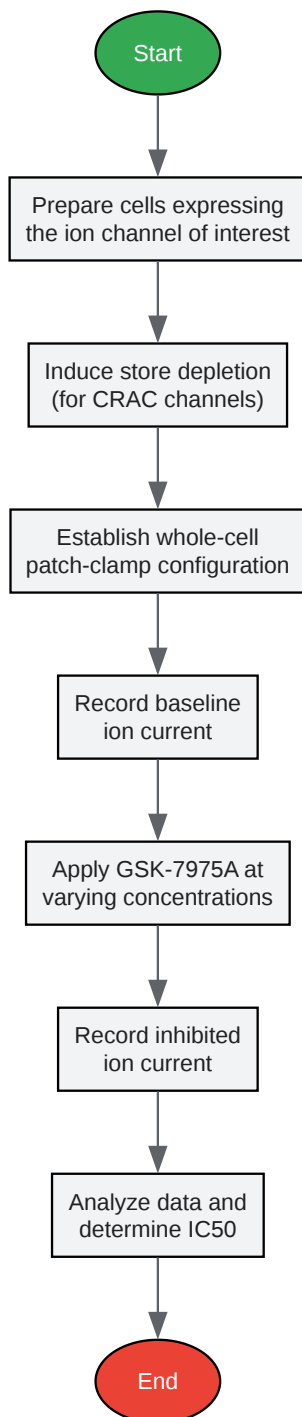
To further clarify the concepts discussed, the following diagrams illustrate the store-operated calcium entry pathway and the experimental workflow for inhibitor analysis.

Store-Operated Calcium Entry (SOCE) Pathway

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Caption: The Store-Operated Calcium Entry (SOCE) signaling pathway and the point of inhibition by **GSK-7975A**.

Workflow for Whole-Cell Patch-Clamp Analysis



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Caption: A simplified workflow diagram for determining the inhibitory profile of a compound using whole-cell patch-clamp.

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- To cite this document: BenchChem. [Cross-reactivity and selectivity profile of GSK-7975A against other ion channels]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10787342#cross-reactivity-and-selectivity-profile-of-gsk-7975a-against-other-ion-channels]

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